molecular formula C13H20ClN B1371308 3-Phenethyl-piperidine hydrochloride CAS No. 745817-12-3

3-Phenethyl-piperidine hydrochloride

Cat. No.: B1371308
CAS No.: 745817-12-3
M. Wt: 225.76 g/mol
InChI Key: OGPMMGSGUHIYPJ-UHFFFAOYSA-N
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Description

3-Phenethyl-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a phenethyl group at the third position enhances its chemical properties. This compound is often used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethyl-piperidine hydrochloride typically involves the reaction of piperidine with phenethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of phenethyl bromide, resulting in the formation of 3-Phenethyl-piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as palladium or rhodium complexes to facilitate the reaction. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethyl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Brominated or nitrated phenethyl-piperidine derivatives.

Scientific Research Applications

3-Phenethyl-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenethyl-piperidine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s effects are mediated through its ability to alter the release and uptake of neurotransmitters, thereby affecting neuronal communication.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the phenethyl group.

    Phenethylamine: Lacks the piperidine ring but has a similar phenethyl group.

    N-Methyl-3-phenylpiperidine: A methylated derivative with different pharmacological properties.

Uniqueness: 3-Phenethyl-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the phenethyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-(2-phenylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPMMGSGUHIYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627317
Record name 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745817-12-3
Record name 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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